molecular formula C6H2Cl4N2O B255706 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide

Cat. No. B255706
M. Wt: 259.9 g/mol
InChI Key: FZHRCPIWMOTPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide (TPCA-1) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of inflammation, immunity, and cell survival.

Mechanism of Action

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide inhibits the activity of the NF-κB pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. IκB proteins normally bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of pro-inflammatory genes. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide inhibits the phosphorylation of IκB proteins, thereby preventing their degradation and the subsequent activation of NF-κB.
Biochemical and Physiological Effects
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has been shown to have anti-inflammatory effects in various models of inflammation. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has also been found to reduce the severity of inflammation in models of rheumatoid arthritis, inflammatory bowel disease, and sepsis.

Advantages and Limitations for Lab Experiments

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is a potent and selective inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. However, 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has some limitations for lab experiments. It has been found to have poor solubility in water, which can make it difficult to use in certain assays. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has also been found to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide. One direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the investigation of the role of NF-κB in various diseases, such as cancer and neurodegenerative disorders. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has also been found to have anti-viral activity, suggesting that it may have potential as a therapeutic agent for viral infections. Further research is needed to explore these potential therapeutic applications of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide.

Synthesis Methods

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide can be synthesized through a multi-step process involving the reaction of pyridine-2,3,5,6-tetrachloro-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide.

Scientific Research Applications

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation, immunity, and cell survival. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has been shown to have anti-inflammatory effects in various models of inflammation, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.

properties

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4N2O/c7-1-2(8)4(6(11)13)12-5(10)3(1)9/h(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHRCPIWMOTPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide

CAS RN

33019-88-4
Record name 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE
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